Cas no 81203-57-8 (Panaxynol)

Panaxynol structure
Panaxynol structure
Product Name:Panaxynol
CAS No:81203-57-8
MF:C17H24O
MW:244.371865272522
CID:726042
PubChem ID:5469789
Update Time:2024-10-27

Panaxynol Chemical and Physical Properties

Names and Identifiers

    • 1,9-Heptadecadiene-4,6-diyn-3-ol,(3S,9Z)-
    • Panaxynol
    • PANAXYNOL(AS)
    • Falcarinol
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol
    • (+)-Falcarinol
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
    • (S)-Falcarinol
    • (3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
    • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol
    • (3S)-Falcarinol
    • NSC692928
    • (S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
    • C17447
    • Q27155051
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol (ACI)
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, [S-(Z)]- (ZCI)
    • CHEBI:81095
    • CHEMBL368712
    • CS-0032773
    • 81203-57-8
    • NSC-692928
    • UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • SCHEMBL40768
    • HY-N6241
    • AKOS040760616
    • FS-8091
    • DTXSID101317380
    • (S)-Panaxynol
    • (S)-Carotatoxin
    • GLXC-17106
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol; (+)-Falcarinol
    • DA-48853
    • MDL: MFCD28964216
    • Inchi: 1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1
    • InChI Key: UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • SMILES: C(C#C[C@@H](O)C=C)#CC/C=C\CCCCCCC

Computed Properties

  • Exact Mass: 244.182715385 g/mol
  • Monoisotopic Mass: 244.182715385 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 244.37
  • XLogP3: 5.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Oil
  • Density: 0.931±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 370.6±42.0 °C at 760 mmHg
  • Flash Point: 163.4±20.9 °C
  • Refractive Index: 1.507
  • Solubility: Insuluble (2.1E-4 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 3.84690
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

Panaxynol Security Information

Panaxynol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP1656-100mg
Panaxynol
81203-57-8 90%
100mg
$650 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2040-1 mg
Panaxynol
81203-57-8
1mg
¥3633.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P75020-5mg
(S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
81203-57-8
5mg
¥4418.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-1mg
(S)-Falcarinol
81203-57-8 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-5mg
(S)-Falcarinol
81203-57-8 98%
5mg
¥0.00 2023-09-07
TRC
P173555-10mg
Panaxynol
81203-57-8
10mg
$207.00 2023-05-17
TRC
P173555-25mg
Panaxynol
81203-57-8
25mg
$460.00 2023-05-17
TRC
P173555-50mg
Panaxynol
81203-57-8
50mg
$856.00 2023-05-17
TRC
P173555-100mg
Panaxynol
81203-57-8
100mg
$1642.00 2023-05-17
TargetMol Chemicals
TN2040-5mg
Panaxynol
81203-57-8
5mg
¥ 4280 2024-07-19

Panaxynol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
1.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 3

Reaction Conditions
1.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.1 Solvents: Water
2.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.3 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 6

Reaction Conditions
1.1 Reagents: Quinoline ,  Hydrogen ,  Palladium Solvents: Ethanol
2.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium amide Catalysts: Ferric nitrate Solvents: Ammonia
1.2 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.1 Solvents: Water
3.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.3 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
4.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 8

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Solvents: Ethyl acetate
1.2 Reagents: Triphenylphosphine ,  Zinc Solvents: Dichloromethane
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
2.2 Reagents: Butyllithium
3.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -30 °C
1.2 -30 °C; 30 min, -30 °C; -30 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
3.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
4.2 Reagents: Ethylenediamine ;  10 min, rt
4.3 Reagents: Hydrogen ;  rt; 55 min, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
6.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Production Method 11

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 12

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 13

Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Reference
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Production Method 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 15

Reaction Conditions
1.1 Reagents: Diethylzinc Solvents: Toluene ,  Hexane ;  rt; 1 h, reflux; reflux → rt
1.2 Catalysts: Titanium isopropoxide ,  (+)-BINOL Solvents: Diethyl ether ;  1 h, rt
1.3 rt; 4 h, rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
2.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
1.2 Reagents: Ethylenediamine ;  10 min, rt
1.3 Reagents: Hydrogen ;  rt; 55 min, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 18

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
2.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
3.2 Reagents: Ethylenediamine ;  10 min, rt
3.3 Reagents: Hydrogen ;  rt; 55 min, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
5.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
1.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
2.2 Reagents: Ethylenediamine ;  10 min, rt
2.3 Reagents: Hydrogen ;  rt; 55 min, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
4.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Production Method 20

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  30 h, rt
Reference
A short synthesis of (+) and (-)-falcarinol
McLaughlin, Noel P.; et al, Tetrahedron, 2010, 66(51), 9681-9687

Panaxynol Raw materials

Panaxynol Preparation Products

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent